Tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC16166047
Molecular Formula: C11H22ClNO2
Molecular Weight: 235.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22ClNO2 |
|---|---|
| Molecular Weight | 235.75 g/mol |
| IUPAC Name | tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12;/h8-9H,4-7,12H2,1-3H3;1H/t8-,9+;/m0./s1 |
| Standard InChI Key | DWKALJMROLTJPM-OULXEKPRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H]1CCCC[C@H]1N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)C1CCCCC1N.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a cyclohexane ring with two stereogenic centers at positions 1 and 2, adopting a trans-diaxial conformation due to the (1S,2R) configuration. The tert-butyl carboxylate group at position 1 and the protonated amino group at position 2 contribute to its amphiphilic nature. Key structural properties include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride |
| Molecular Formula | |
| Molecular Weight | 235.75 g/mol |
| Stereochemistry | (1S,2R) configuration |
| CAS Number | Not publicly disclosed |
The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.
Spectroscopic Identification
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Infrared (IR) Spectroscopy: Peaks at ~1680 cm (C=O stretch of ester) and ~3300 cm (N-H stretch of ammonium).
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Nuclear Magnetic Resonance (NMR): NMR reveals distinct signals for the tert-butyl group (δ 1.46 ppm, singlet) and cyclohexane protons (δ 1.2–2.5 ppm, multiplet) .
Synthesis and Optimization
Carbamate Protection Strategy
The tert-butyl group is introduced via reaction of trans-2-aminocyclohexanecarboxylic acid with tert-butyl chloroformate () in the presence of a base (e.g., triethylamine). The reaction proceeds under anhydrous conditions in dichloromethane () at 0–25°C, yielding the protected amine as a white solid. Subsequent treatment with hydrochloric acid generates the hydrochloride salt.
Stereoselective Amination
Chiral auxiliaries, such as tert-butanesulfinamide, enable enantioselective synthesis. For example, condensation of a cyclohexanone derivative with (R)-tert-butanesulfinamide followed by stereospecific reduction (e.g., NaBH) yields the (1S,2R) isomer with >95% enantiomeric excess .
Industrial-Scale Production
Optimized conditions for large-scale synthesis include:
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Temperature Control: Maintaining 0–5°C during Boc protection to minimize side reactions.
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Catalytic Hydrogenation: Using Pd/C or Raney nickel for efficient reduction of intermediate nitro compounds.
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Crystallization: Purification via recrystallization from ethanol/water mixtures enhances yield (>85%) and purity (>99%) .
Applications in Pharmaceutical and Material Science
Drug Intermediate
The compound serves as a building block for protease inhibitors and kinase modulators. For instance, its amino and carboxylate groups enable peptide coupling reactions to construct macrocyclic drug candidates.
Chiral Auxiliary in Asymmetric Synthesis
The rigid cyclohexane backbone directs stereochemical outcomes in Diels-Alder and Michael addition reactions. In one study, derivatives of this compound facilitated the synthesis of β-amino acids with >90% diastereoselectivity .
Comparison with Structural Analogs
(1S,2S)-2-Aminocyclohexanecarboxylic Acid
This diastereomer (CAS 24716-93-6) lacks the tert-butyl group, reducing steric bulk and altering solubility (, MW 143.18) . It exhibits lower thermal stability (melting point ~76.5°C) .
Methyl (1R,2R)-2-Aminocyclohexanecarboxylate Hydrochloride
The methyl ester variant (CAS 1024618-29-8) shows similar reactivity but lower hydrolytic stability due to the less bulky methyl group .
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